molecular formula C14H19N3O4 B11080400 6-Hydroxy-1-(2-hydroxyethyl)-4-methyl-5-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-Hydroxy-1-(2-hydroxyethyl)-4-methyl-5-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11080400
M. Wt: 293.32 g/mol
InChI Key: WUUHKCNYGBLTOQ-UHFFFAOYSA-N
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Description

6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine moiety, and multiple functional groups

Preparation Methods

The synthesis of 6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.

    Functional Group Modifications: Hydroxylation, methylation, and nitrile group introduction are carried out using specific reagents and catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The morpholine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

6-hydroxy-1-(2-hydroxyethyl)-4-methyl-5-(morpholin-4-ylmethyl)-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C14H19N3O4/c1-10-11(8-15)13(19)17(2-5-18)14(20)12(10)9-16-3-6-21-7-4-16/h18,20H,2-7,9H2,1H3

InChI Key

WUUHKCNYGBLTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1CN2CCOCC2)O)CCO)C#N

Origin of Product

United States

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